(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid;(3-Boc-aminophenyl)boronic acid
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Overview
Description
(3-BOC-AMINOPHENYL)BORONIC ACID, also known as 3-(tert-Butoxycarbonylamino)phenylboronic acid, is a boronic acid derivative. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (BOC) protected amino group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-BOC-AMINOPHENYL)BORONIC ACID typically involves the following steps:
Nitration and Reduction: The starting material, 3-nitrophenylboronic acid, undergoes nitration followed by reduction to yield 3-aminophenylboronic acid.
Industrial Production Methods: Industrial production of (3-BOC-AMINOPHENYL)BORONIC ACID follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions: (3-BOC-AMINOPHENYL)BORONIC ACID undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of (3-BOC-AMINOPHENYL)BORONIC ACID with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydrolysis: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the BOC group.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the halide used.
Hydrolysis: The major product is 3-aminophenylboronic acid.
Scientific Research Applications
(3-BOC-AMINOPHENYL)BORONIC ACID has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-BOC-AMINOPHENYL)BORONIC ACID primarily involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic acid group interacts with palladium catalysts to facilitate the transmetalation step, leading to the formation of the desired product . Additionally, the BOC protecting group can be selectively removed under acidic conditions, allowing for further functionalization .
Comparison with Similar Compounds
3-Aminophenylboronic acid: This compound lacks the BOC protecting group and is more reactive in certain conditions.
4-Aminophenylboronic acid: Similar structure but with the amino group in the para position, leading to different reactivity and applications.
Uniqueness: (3-BOC-AMINOPHENYL)BORONIC ACID is unique due to the presence of the BOC protecting group, which provides stability and selectivity in reactions. This makes it particularly useful in multi-step synthesis where selective deprotection is required .
Properties
Molecular Formula |
C11H16BNO4 |
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Molecular Weight |
237.06 g/mol |
IUPAC Name |
[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)7-5-4-6-8(9(7)13)12(15)16/h4-6,15-16H,13H2,1-3H3 |
InChI Key |
HZVJBIHDNGATSA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC(C)(C)C)N)(O)O |
Origin of Product |
United States |
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